molecular formula C12H17NO3S B2958181 2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide CAS No. 1023498-33-0

2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide

Cat. No.: B2958181
CAS No.: 1023498-33-0
M. Wt: 255.33
InChI Key: VPUKYFHWABOBAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide” could potentially involve electrophilic aromatic substitution, a common reaction in arenes . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by the loss of a proton from the sp3-hybridized carbon . The electron pair of this C-H bond then becomes part of the aromatic π-electron system .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a tert-butyl group and a phenyl group attached to a sulfonyl group, which is further connected to an ethanamide group.


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be similar to those of other aromatic compounds. For instance, it might undergo electrophilic aromatic substitution . In this reaction, an electrophile attacks a carbon atom of the aromatic ring, forming a cationic intermediate . The aromatic ring is then regenerated by the loss of a proton from the sp3-hybridized carbon .

Scientific Research Applications

Catalysis and Synthesis

  • Traceless Sulfenate Anion Precatalyst : tert-Butyl phenyl sulfoxide, a related compound, serves as a traceless precatalyst for generating sulfenate anions. It catalyzes the coupling of benzyl halides to trans-stilbenes, offering an advantageous byproduct elimination method that simplifies product purification. This methodology enabled the synthesis of trans-stilbenes in yields ranging from 39% to 98% (Zhang et al., 2015).
  • Synthesis of Sulfones : A novel base-mediated addition reaction of 1,2-bis(phenylsulfonyl)ethane to ketones has been developed for synthesizing 1-aryl-4-(phenylsulfonyl)butan-1-ones, marking the first use of 1,2-bis(phenylsulfonyl)ethane as a resource for preparing sulfones (Xie et al., 2013).

Polymer Science

  • Polyamide Synthesis : The synthesis of polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the utility of tert-butyl-based compounds in creating materials with high thermal stability and solubility in various solvents. These polyamides exhibit good mechanical properties and thermal stability, making them suitable for advanced material applications (Hsiao et al., 2000).

Sensing and Detection

  • Selective Ba2+ Detection : A chemosensor based on a phenoxazine derivative, including a tert-butyl group, was developed for the selective detection of Ba2+ ions. This sensor exhibits high selectivity and sensitivity, with a detection limit of 0.282 µM, highlighting the compound's potential in environmental monitoring and biological applications (Ravichandiran et al., 2019).

Asymmetric Synthesis

  • Protected 1,2-Amino Alcohols : tert-Butanesulfinyl aldimines and ketimines, related to the core structure of interest, have been used as precursors in the synthesis of protected 1,2-amino alcohols. These compounds demonstrate high yields and diastereoselectivities, showcasing the utility of tert-butyl based compounds in asymmetric synthesis (Tang et al., 2001).

Properties

IUPAC Name

2-(4-tert-butylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)9-4-6-10(7-5-9)17(15,16)8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUKYFHWABOBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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